Cas no 2138364-38-0 (3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid structure](https://ja.kuujia.com/scimg/cas/2138364-38-0x500.png)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid
- 2138364-38-0
- EN300-658068
-
- インチ: 1S/C24H19F2NO4/c25-24(26,22(28)29)21(15-8-2-1-3-9-15)27-23(30)31-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,27,30)(H,28,29)
- InChIKey: PIJHOEHEXABEAC-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)O)(C(C1C=CC=CC=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F
計算された属性
- せいみつぶんしりょう: 423.12821441g/mol
- どういたいしつりょう: 423.12821441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 630
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 75.6Ų
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-658068-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid |
2138364-38-0 | 95.0% | 1.0g |
$2371.0 | 2025-03-13 | |
Enamine | EN300-658068-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid |
2138364-38-0 | 95.0% | 0.05g |
$1991.0 | 2025-03-13 | |
Enamine | EN300-658068-0.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid |
2138364-38-0 | 95.0% | 0.5g |
$2275.0 | 2025-03-13 | |
Enamine | EN300-658068-5.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid |
2138364-38-0 | 95.0% | 5.0g |
$6876.0 | 2025-03-13 | |
Enamine | EN300-658068-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid |
2138364-38-0 | 95.0% | 2.5g |
$4648.0 | 2025-03-13 | |
Enamine | EN300-658068-10.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid |
2138364-38-0 | 95.0% | 10.0g |
$10196.0 | 2025-03-13 | |
Enamine | EN300-658068-0.25g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid |
2138364-38-0 | 95.0% | 0.25g |
$2180.0 | 2025-03-13 | |
Enamine | EN300-658068-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid |
2138364-38-0 | 95.0% | 0.1g |
$2086.0 | 2025-03-13 |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid 関連文献
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acidに関する追加情報
Introduction to 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic Acid (CAS No. 2138364-38-0)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid, identified by its CAS number 2138364-38-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenylmethoxy group and a difluorinated propanoic acid moiety. The presence of these functional groups imparts unique chemical properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid is highly complex, featuring multiple substituents that contribute to its reactivity and potential biological activity. The fluorenylmethoxy group, for instance, is known for its stability and hydrophobicity, making it an excellent candidate for drug delivery systems. Additionally, the difluorinated propanoic acid moiety introduces fluorine atoms, which are often used in medicinal chemistry to enhance metabolic stability and binding affinity. These structural features collectively contribute to the compound's potential as a building block for more complex pharmacophores.
In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced pharmacokinetic properties. Fluorine atoms can influence the electronic distribution of molecules, leading to improved binding affinity and selectivity. This has been particularly evident in the development of antiviral and anticancer agents, where fluorinated analogs have shown promising results in preclinical studies. The compound 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid is no exception and has been explored as a potential intermediate in the synthesis of such agents.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the fluorenylmethoxy group typically involves nucleophilic substitution reactions, while the incorporation of the difluorinated propanoic acid moiety often requires fluorination techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies highlight the compound's complexity and the expertise required to produce it on a scalable basis.
One of the most compelling aspects of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid is its potential application in the development of targeted therapies. The combination of its structural features suggests that it could be modified to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. For example, modifications to the fluorenylmethoxy group could enhance solubility and bioavailability, while alterations to the difluorinated propanoic acid moiety might improve binding affinity. Such modifications are crucial for developing drugs that are both effective and well-tolerated by patients.
The compound has also been investigated in the context of drug delivery systems. The hydrophobic nature of the fluorenylmethoxy group makes it an excellent candidate for encapsulating hydrophilic drugs within liposomes or micelles. This approach could improve drug solubility and target specificity, leading to more effective treatments for various conditions. Additionally, the difluorinated propanoic acid moiety could serve as a site for further functionalization, allowing for the attachment of targeting ligands or imaging agents.
In academic research, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid has been used as a scaffold for exploring novel chemical reactions and synthetic methodologies. Its complex structure provides a challenging yet rewarding platform for chemists to develop new synthetic strategies that could be applied to other molecules. For instance, recent studies have focused on developing catalytic systems that can efficiently introduce fluorine atoms into organic compounds without generating harmful byproducts. Such advancements are crucial for sustainable chemistry and have significant implications for both academic research and industrial applications.
The biological activity of this compound has also been explored in various preclinical models. Initial studies suggest that it may exhibit inhibitory effects on certain enzymes or receptors associated with inflammation and cancer progression. While these findings are promising, further research is needed to fully understand its therapeutic potential. Preclinical studies will focus on determining optimal dosages, assessing toxicity profiles, and identifying potential side effects before moving into human clinical trials.
The development of new pharmaceuticals is a complex process that requires collaboration across multiple disciplines. Chemists play a crucial role in designing and synthesizing novel compounds like 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid, while biologists provide insights into how these compounds interact with biological systems. Pharmacologists then work to translate these interactions into effective treatments for patients. This interdisciplinary approach is essential for bringing new drugs from bench to bedside efficiently.
The future prospects for this compound are promising given its unique structural features and potential applications in drug development. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like 3-([{[(9H-fluoreninmethylmoxystyloxy]carboxy1}amino]-22difluoro33pheny1propionic acid (CAS No 213836438) are likely to play an increasingly important role in medicine.
2138364-38-0 (3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid) 関連製品
- 1261888-73-6(5-(4-Ethoxycarbonylphenyl)-3-fluorophenol)
- 2673369-56-5(rel-(7S,8S)-2-Chloro-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one)
- 1779488-40-2(2-amino-4-(1-methylpyrrolidin-2-yl)butanamide)
- 623121-52-8(propan-2-yl 2-{(2Z)-2-(4-chlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)
- 374795-48-9(2-Oxa-9-azaspiro[5.5]undecane)
- 1298094-31-1(2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid)
- 2034537-21-6(2-(2-fluorophenoxy)-N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}acetamide)
- 1261827-14-8(Ethyl 3-methoxy-2-methylphenylacetate)
- 2138214-28-3(4-(4-amino-2H-1,2,3-triazol-2-yl)methylcyclohexan-1-ol)
- 896275-71-1(3-{1-(4-methylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-1-(4-methylphenyl)urea)




